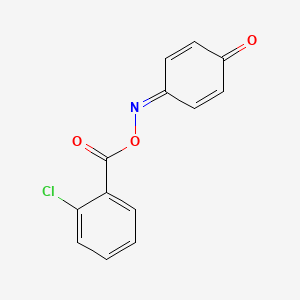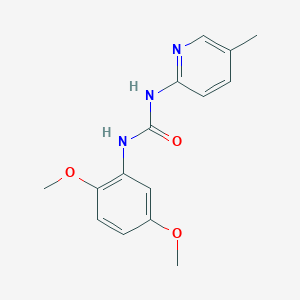![molecular formula C20H19NO2 B5888766 cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone, also known as CPIM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPIM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone inhibits PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting PKC enzymes, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has also been shown to inhibit the growth of blood vessels in tumors, which is a process known as angiogenesis. In animal studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart.
实验室实验的优点和局限性
One of the main advantages of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is its potency and selectivity for PKC enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone also has some limitations. It is a synthetic compound that must be synthesized using a multi-step process, which can be time-consuming and expensive. Additionally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. One area of research is the development of more potent and selective inhibitors of PKC enzymes. Another area of research is the use of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in combination with other drugs to treat various diseases, including cancer. Finally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone could be used to study the role of PKC enzymes in other cellular processes, such as metabolism and immune function.
合成方法
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenethylamine with 1-bromo-3-chloropropane to form 1-(2-phenoxyethyl)pyrrolidine. This compound is then reacted with 3-bromobenzaldehyde to form 1-(2-phenoxyethyl)-3-(3-bromobenzyl)pyrrolidine. Finally, this compound is reacted with cyclopropylmagnesium bromide to form cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone.
科学研究应用
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been used extensively in scientific research to study the role of PKC enzymes in various cellular processes. PKC enzymes are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to be a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying their function.
属性
IUPAC Name |
cyclopropyl-[1-(2-phenoxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(15-10-11-15)18-14-21(19-9-5-4-8-17(18)19)12-13-23-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRITIWQTWZZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)


![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)




![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)



![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)